molecular formula C6H12ClNO2 B13110034 4-Methylpyrrolidine-3-carboxylic acid hydrochloride

4-Methylpyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B13110034
M. Wt: 165.62 g/mol
InChI Key: GWZSHTKJOFTCDR-UHFFFAOYSA-N
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Description

4-Methylpyrrolidine-3-carboxylic acid hydrochloride is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylpyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

    Michael Addition Reaction: The enantioselective Michael addition of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes is a common method.

    Hydrogenation: The nitro group is then reduced to an amine, followed by cyclization to form the pyrrolidine ring.

    Methylation: Introduction of the methyl group at the 4-position is achieved through selective alkylation.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methylpyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: Oxidation reactions can convert the methyl group to a carboxyl group, forming 4-carboxypyrrolidine-3-carboxylic acid.

    Reduction: Reduction of the carboxyl group can yield 4-methylpyrrolidine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 4-position.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective for reduction.

    Nucleophiles: Alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: 4-Carboxypyrrolidine-3-carboxylic acid.

    Reduction: 4-Methylpyrrolidine.

    Substitution: Various 4-substituted pyrrolidine derivatives.

Scientific Research Applications

4-Methylpyrrolidine-3-carboxylic acid hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylpyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 4-position enhances its binding affinity and selectivity towards certain biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

4-methylpyrrolidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH/c1-4-2-7-3-5(4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H

InChI Key

GWZSHTKJOFTCDR-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC1C(=O)O.Cl

Origin of Product

United States

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